4-tert-Butyldimethylsilyloxy Nebivolol is a derivative of Nebivolol, a selective beta-1 adrenergic receptor blocker used primarily in the treatment of hypertension and heart failure. This compound features a tert-butyldimethylsilyloxy group, which enhances its pharmacological properties and stability. Nebivolol itself is known for its vasodilatory effects due to its ability to stimulate the release of nitric oxide, making it a preferred choice in cardiovascular therapies.
The synthesis and characterization of 4-tert-Butyldimethylsilyloxy Nebivolol have been explored in various studies and patents. Notable sources include academic articles detailing synthesis methodologies and patent documents outlining production processes. These sources provide insights into the compound's chemical properties, synthesis techniques, and applications in medicinal chemistry .
4-tert-Butyldimethylsilyloxy Nebivolol belongs to the class of beta-blockers, specifically functioning as a selective beta-1 adrenergic antagonist. It is classified under the broader category of antihypertensive agents and is recognized for its unique structural modifications that enhance its therapeutic profile.
The synthesis of 4-tert-Butyldimethylsilyloxy Nebivolol involves several key steps that utilize various organic reactions to introduce the tert-butyldimethylsilyloxy group onto the Nebivolol scaffold. The methods include:
The synthesis typically requires careful control of reaction conditions such as temperature, pressure, and solvent choice to optimize yields. For example, reactions conducted under an atmosphere of ethylene or using specific solvents like tetrahydrofuran have demonstrated significant improvements in yield percentages .
The molecular structure of 4-tert-Butyldimethylsilyloxy Nebivolol can be represented as follows:
The compound features a complex arrangement with a central Nebivolol structure modified by a tert-butyldimethylsilyloxy group. This modification impacts both solubility and biological activity.
The structural analysis reveals that the tert-butyldimethylsilyloxy group enhances hydrophobic interactions while maintaining sufficient polarity for receptor binding. The presence of this group also contributes to improved metabolic stability.
4-tert-Butyldimethylsilyloxy Nebivolol undergoes various chemical reactions typical for beta-blockers, including:
These reactions are often facilitated by specific catalysts or reagents that enhance selectivity and yield. For instance, using palladium catalysts can promote specific substitution reactions without affecting other functional groups present in the molecule .
The mechanism of action for 4-tert-Butyldimethylsilyloxy Nebivolol primarily involves selective inhibition of beta-1 adrenergic receptors located in cardiac tissues. Upon administration:
Relevant data indicate that modifications like silylation can significantly affect both pharmacokinetics and pharmacodynamics .
4-tert-Butyldimethylsilyloxy Nebivolol has potential applications in:
This compound exemplifies how structural modifications can lead to enhanced therapeutic profiles while maintaining essential pharmacological activity .
The compound systematically named as 4-tert-Butyldimethylsilyloxy Nebivolol (CAS #1287115-86-9) is a silane-protected derivative of the β-blocker nebivolol. Its IUPAC designation is:1-(6-Fluoro-3,4-dihydro-2H-chromen-2-yl)-2-{[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino}ethanol 4-(tert-butyldimethylsilyl) ether. This nomenclature explicitly denotes the substitution of the phenolic hydrogen at the 4-position of the benzopyran moiety with a tert-butyldimethylsilyloxy (TBDMSO) group [2] [9].
The molecular formula C₂₈H₃₉F₂NO₅Si (molecular weight: 535.70 g/mol) reveals critical structural features:
Table 1: Molecular Descriptors of 4-tert-Butyldimethylsilyloxy Nebivolol
Descriptor | Value |
---|---|
CAS Registry Number | 1287115-86-9 |
Molecular Formula | C₂₈H₃₉F₂NO₅Si |
Exact Mass | 535.6953 g/mol |
SMILES Representations | Variant 1: CC(C)(C)[Si](C)(C)OC1CC(OC2=C1C=C(C=C2)F)C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O [4] |
Variant 2: Fc1ccc2c(c1)CCC(O2)C(CNCC(C1Oc2ccc(cc2C(C1)O[Si](C(C)(C)C)(C)C)F)O)O [2] |
The divergent SMILES notations reflect diastereomeric variations and alternative atom numbering approaches. The TBDMS group significantly increases molecular complexity compared to nebivolol (C₂₂H₂₅F₂NO₄, MW 405.43 g/mol), introducing substantial steric bulk and lipophilicity [4] [9].
4-tert-Butyldimethylsilyloxy Nebivolol contains four chiral centers, mirroring the stereochemical complexity of nebivolol. These centers are located at:
Commercially available material is typically a mixture of diastereomers, reflecting the racemic nature of synthetic intermediates used in nebivolol production. The stereochemical identity of this derivative is intrinsically linked to nebivolol's enantiomeric pairs:
Table 2: Chiral Centers and Configurations in Nebivolol Derivatives
Chiral Center Position | Role in Pharmacophore | Configuration in Active Enantiomer |
---|---|---|
C-2' (Alcohol) | β-Adrenergic binding | R-configuration* |
C-2 (Benzopyran linkage) | Structural rigidity | S-configuration |
C-3 (Benzopyran) | Ring conformation | R-configuration |
C-1'' (Amino) | Catecholamine mimicry | R-configuration |
Note: Nebivolol exhibits reversed stereochemical requirements at the hydroxy group (R-active vs S-active in classical β-blockers) [5].
The TBDMS protection strategy preserves stereochemical integrity during synthetic processes by preventing racemization at the labile benzylic alcohol center. The increased rigidity from the bicyclic chromane rings significantly influences the spatial orientation of the pharmacophore compared to non-fused β-blockers like propranolol [5] [6]. Purification challenges arise from diastereomer separation, often requiring chromatographic resolution at earlier synthetic stages before silylation.
The structural distinction between nebivolol and its 4-TBDMS derivative lies exclusively in the protection of the phenolic hydroxy group on the benzopyran system. This modification:
Table 3: Structural Comparison with Nebivolol
Structural Feature | Nebivolol | 4-TBDMS-Nebivolol | Functional Impact |
---|---|---|---|
Molecular Formula | C₂₂H₂₅F₂NO₄ | C₂₈H₃₉F₂NO₅Si | Increased metabolic stability |
Molecular Weight | 405.43 g/mol | 535.70 g/mol | Reduced solubility in aqueous media |
Phenolic Functionality | Free OH group | OSi(CH₃)₂C(CH₃)₃ | Protection from conjugation reactions |
Calculated Polar Surface Area | ~70 Ų | ~65 Ų | Slightly enhanced membrane permeability |
Key Functional Groups | Phenol, amino, alcohols | Silyl ether, amino, alcohols | Altered chemical reactivity |
This structural modification serves primarily as a synthetic strategy during nebivolol manufacturing. The TBDMS group acts as a protecting group during key transformations such as amine alkylation or reductive amination, preventing undesirable side reactions at the sensitive phenolic oxygen. It is subsequently removed via desilylation (typically using fluoride sources like TBAF) to yield active pharmaceutical ingredient (API) specifications [6] [9]. The derivative's enhanced lipophilicity facilitates purification through organic extraction methods and improves chromatographic separation from polar impurities during intermediate purification.
While detailed crystallographic data for 4-tert-Butyldimethylsilyloxy Nebivolol remains unreported in public scientific literature, inferences can be drawn from related compounds:
Experimental characterization relies on spectroscopic methods due to crystallization challenges from diastereomeric mixtures:
The lack of single-crystal structures reflects the compound's primary role as a synthetic intermediate rather than a therapeutic entity. Computational modeling suggests the TBDMS group adopts a conformation minimizing steric clash with the chromane ring system, orienting the tert-butyl moiety away from the benzopyran plane. Molecular mechanics simulations indicate this protection does not significantly distort the core β-blocker pharmacophore geometry [6].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: